molecular formula C6H13N3O B14883916 (R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one

(R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one

Cat. No.: B14883916
M. Wt: 143.19 g/mol
InChI Key: DHCWVQGHJZFTCM-RXMQYKEDSA-N
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Description

®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is a chiral compound with a unique structure that includes an aminomethyl group attached to a dimethylimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one typically involves the reaction of 1,3-dimethylimidazolidin-2-one with formaldehyde and an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological macromolecules makes it a candidate for the development of new biochemical assays and diagnostic tools.

Medicine

In medicine, ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a promising lead compound for drug development.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition, receptor activation, or signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.

    1,3-dimethylimidazolidin-2-one: The parent compound without the aminomethyl group, used as a solvent or intermediate in chemical synthesis.

    4-(aminomethyl)-1,3-dimethylimidazolidin-2-thione:

Uniqueness

®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is unique due to its chiral center and the presence of both aminomethyl and dimethylimidazolidinone moieties. This combination of structural features imparts distinct reactivity and interaction profiles, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

(4R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one

InChI

InChI=1S/C6H13N3O/c1-8-4-5(3-7)9(2)6(8)10/h5H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

DHCWVQGHJZFTCM-RXMQYKEDSA-N

Isomeric SMILES

CN1C[C@H](N(C1=O)C)CN

Canonical SMILES

CN1CC(N(C1=O)C)CN

Origin of Product

United States

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